![molecular formula C17H15N3O3 B5296549 methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5296549.png)
methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzimidazole family and has been extensively studied for its pharmacological properties. In
Mechanism of Action
The mechanism of action of methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate involves the inhibition of various enzymes such as tyrosine kinase, topoisomerase, and histone deacetylase. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, it has been shown to have antifungal activity against Candida albicans and antitumor activity against Ehrlich ascites carcinoma in mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate in lab experiments is its potential applications in the treatment of various diseases. It has been shown to have high selectivity and low toxicity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its antifungal properties and its potential applications in the treatment of fungal infections. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility in water for easier use in lab experiments.
Conclusion:
Methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate is a promising chemical compound with potential applications in various fields such as cancer therapy and the treatment of neurodegenerative diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with benzimidazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is followed by the addition of methyl iodide to the reaction mixture to obtain the final product.
Scientific Research Applications
Methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate has been extensively studied for its pharmacological properties. It has been found to possess antimicrobial, antifungal, and antitumor activities. In addition, it has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
methyl 4-[[2-(benzimidazol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-17(22)12-6-8-13(9-7-12)19-16(21)10-20-11-18-14-4-2-3-5-15(14)20/h2-9,11H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGNRNDTUJWXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.